(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride
Description
(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include a chloro group, a nitro group, and a piperazine ring, making it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3.ClH/c12-10-7-8(15(17)18)1-2-9(10)11(16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBYLWAPTXECAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of 2-chloro-4-nitrobenzoyl chloride with piperazine in the presence of a base such as triethylamine[_{{{CITATION{{{_1{Synthesis and Evaluation of Herbicidal Activity of 4-(2-Nitrobenzyl .... The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide for iodination.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Iodides, alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.
Therapeutic Potential :
- Inhibition of Enzymes : Similar compounds have been noted for their ability to inhibit enzymes related to metabolic syndromes, which include type 2 diabetes and obesity .
- CNS Disorders : The piperazine moiety is often associated with neuropharmacological effects, making this compound a candidate for treating anxiety and depression.
Antimicrobial Activity
Research indicates that derivatives containing nitrophenyl and piperazine groups exhibit significant antimicrobial properties. For instance:
- A study highlighted the efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria, suggesting that (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride may also demonstrate similar activity .
Anticancer Research
Compounds with structural similarities to this compound have shown promise in anticancer applications:
- Induction of Apoptosis : Research has indicated that certain derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation .
| Study Type | Findings |
|---|---|
| Anticancer | Induction of cell cycle arrest and apoptosis in various cancer cell lines |
| Antimicrobial | Effective against multiple bacterial strains |
Neuropharmacological Effects
Piperazine derivatives are frequently explored for their effects on the central nervous system:
- Anxiety and Depression : The incorporation of chlorophenyl groups may enhance the neuroactive properties of this compound, warranting further exploration into its pharmacological profiles .
Antimicrobial Study
A recent study evaluated various piperazine derivatives for their antimicrobial properties against multiple strains of bacteria. The results indicated that compounds with nitrophenyl substitutions displayed enhanced activity compared to their non-substituted counterparts.
Anticancer Research
In a study conducted in 2022, furan-based compounds were tested against human cancer cell lines. The findings suggested that these compounds could effectively induce cell cycle arrest and apoptosis, making them candidates for further investigation in cancer therapy .
Neuropharmacological Research
A review article from 2021 highlighted the role of piperazine derivatives in treating neuropsychiatric disorders. The authors noted that modifications in the piperazine structure could significantly alter pharmacological profiles, warranting further exploration of similar compounds .
Mechanism of Action
The mechanism by which (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the derivative and the context in which it is used.
Comparison with Similar Compounds
(2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
(2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness: (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its structural features make it a valuable intermediate in various chemical processes.
Biological Activity
(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound noted for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Identity:
- IUPAC Name: this compound
- CAS Number: 1605138-92-8
- Molecular Formula: C11H13ClN3O3
- Molecular Weight: 306.14 g/mol
The compound features a chloro group, a nitro group, and a piperazine ring, which contribute to its biological activity. Its unique structural characteristics allow it to serve as a versatile intermediate in various chemical reactions and applications in pharmaceuticals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may influence:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which can alter metabolic pathways.
- Receptor Modulation: The compound may interact with receptors involved in neurotransmission, potentially affecting neurological functions.
Biological Activities
- Antimicrobial Activity
- Anticancer Potential
- Neuropharmacological Effects
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth through enzyme inhibition | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuropharmacological | Modulates neurotransmitter systems |
Case Study: Anticancer Activity
In a study examining the anticancer properties of piperazine derivatives, this compound was tested against several human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents .
Case Study: Antimicrobial Efficacy
A series of experiments conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What safety protocols are recommended for handling (2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use lab coats, gloves, and safety goggles. Avoid skin contact and inhalation of dust .
- Ventilation: Ensure adequate airflow in the workspace. Use fume hoods during weighing or synthesis .
- First Aid:
- Inhalation: Move to fresh air; seek medical attention if symptoms persist.
- Skin Contact: Wash with water for ≥15 minutes; remove contaminated clothing .
- Fire Safety: Use dry sand, dry chemical, or alcohol-resistant foam for extinguishing. Carbon monoxide, nitrogen oxides, and HCl may form during combustion .
Q. What analytical techniques validate the structural integrity and purity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions on the piperazine and aryl rings. Compare with reference data for analogous piperazin-1-yl methanones .
- Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS): Determine molecular weight accuracy (e.g., [M+H] ion) and purity. Example: A similar compound showed a 0.875 min retention time with <5% impurities .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1650–1700 cm) and nitro group vibrations (1520–1350 cm) .
Q. What solvent systems and reaction conditions optimize its synthesis?
Answer:
- Solvents: Methanol or ethanol with catalytic HCl is common for forming hydrochloride salts. Example: A related piperazine methanone was synthesized using methanolic HCl (91% yield) .
- Reaction Parameters: Stir at 0–5°C during acid addition to control exothermic reactions. Post-synthesis, concentrate under reduced pressure and recrystallize from methanol/ether .
Advanced Research Questions
Q. How can computational methods predict its binding affinity to biological targets (e.g., viral proteases)?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with active sites. For example, a SARS-CoV-2 M inhibitor (structurally analogous) was validated via docking and crystallography .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM/PBSA) indicate strong interactions .
Q. What strategies elucidate its role in stabilizing protein-protein interactions (PPIs)?
Answer:
- Crystallography: Resolve co-crystal structures to identify binding interfaces. Example: O-methoxy-nucleozin (analog) stabilizes NP oligomers by bridging dimer interfaces .
- Biophysical Assays:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (, ).
- Thermal Shift Assays: Monitor protein stability () upon ligand binding .
Q. How do electronic effects of substituents influence the reactivity of the piperazine ring?
Answer:
- Nucleophilic Substitution: The electron-withdrawing nitro and chloro groups on the aryl ring enhance the electrophilicity of the adjacent carbonyl, facilitating piperazine ring functionalization.
- pH-Dependent Reactivity: Under acidic conditions, the piperazine nitrogen is protonated, reducing nucleophilicity. Optimize pH (6–8) for alkylation or acylation reactions .
Q. How can stability studies address contradictions in degradation pathways under varying conditions?
Answer:
- Forced Degradation Studies:
- Hydrolysis: Expose to 0.1 M HCl/NaOH at 40°C for 24 hrs; analyze by HPLC for hydrolyzed products (e.g., nitro group reduction).
- Oxidation: Treat with 3% HO; monitor for N-oxide formation via LC-MS .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions (-20°C recommended for hydrochloride salts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
